Meta Fluoxetine-d3 Hydrochloride is a deuterated analog of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is characterized by the substitution of three hydrogen atoms with deuterium, enhancing its stability and allowing for advanced analytical applications. Meta Fluoxetine-d3 Hydrochloride is classified as a pharmaceutical compound and is often utilized in research settings to study the pharmacokinetics and metabolism of fluoxetine.
Meta Fluoxetine-d3 Hydrochloride is synthesized from fluoxetine, which was originally developed by Eli Lilly and Company. The compound falls under the category of antidepressants and is specifically classified as a selective serotonin reuptake inhibitor. Its chemical structure includes a trifluoromethyl group, which contributes to its pharmacological properties.
The synthesis of Meta Fluoxetine-d3 Hydrochloride typically involves several key steps:
The synthesis can be performed using techniques such as:
For example, one synthetic route involves nucleophilic aromatic substitution reactions followed by acidification to yield the hydrochloride salt in good yield .
The molecular formula for Meta Fluoxetine-d3 Hydrochloride is . The structure features:
Meta Fluoxetine-d3 Hydrochloride participates in various chemical reactions typical for amines and aromatic compounds:
The stability of Meta Fluoxetine-d3 Hydrochloride allows it to be used in various reaction conditions without significant degradation. It is important to monitor reaction conditions closely to avoid side reactions that could lead to impurities.
Meta Fluoxetine-d3 Hydrochloride functions primarily as a selective serotonin reuptake inhibitor. Its mechanism involves:
Research indicates that while Meta Fluoxetine-d3 Hydrochloride is less potent than its non-deuterated counterpart, it serves as an essential tool for studying fluoxetine's metabolic pathways due to its unique isotopic labeling .
Meta Fluoxetine-d3 Hydrochloride has several scientific uses:
Meta Fluoxetine-d3 Hydrochloride is a deuterated analog of the selective serotonin reuptake inhibitor fluoxetine, engineered with site-specific isotopic substitution. Its molecular formula is C₁₇D₃H₁₅F₃NO·HCl, with a molecular weight of 348.806 g/mol (exact mass: 348.13) [1]. The compound features a trideuterated methyl group (–CD₃) attached to the nitrogen atom of the fluoxetine backbone, replacing the standard –CH₃ group in the non-deuterated parent compound. This configuration is explicitly confirmed by its SMILES notation: Cl.[²H]C([²H])([²H])NCCC(Oc1cccc(c1)C(F)(F)F)c2ccccc2
[1]. The InChI key further encodes its stereochemistry and isotopic distribution, underscoring the precision of deuteration at the N-methyl site [1] [5].
Table 1: Molecular Identity of Meta Fluoxetine-d3 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇D₃H₁₅F₃NO·HCl |
Molecular Weight | 348.806 g/mol |
Exact Mass | 348.13 |
SMILES | Cl.[²H]C([²H])([²H])NCCC(Oc1cccc(c1)C(F)(F)F)c2ccccc2 |
InChI | InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H/i1D3; |
Isotopic Purity | ≥98% deuterium enrichment |
Deuteration at the N-methyl group induces subtle but functionally significant changes in physicochemical and metabolic properties:
Table 2: Comparative Properties of Fluoxetine Analogs
Property | Non-Deuterated Fluoxetine·HCl | Meta Fluoxetine-d₃·HCl | Fluoxetine-d₅·HCl (Phenyl-d₅) |
---|---|---|---|
Molecular Formula | C₁₇H₁₉ClF₃NO | C₁₇H₁₅D₃ClF₃NO | C₁₇H₁₄D₅ClF₃NO |
Molecular Weight (g/mol) | 343.79 | 348.81 | 350.82 |
Key Deuteration Site | None | N–CD₃ | Phenyl ring |
Metabolic Stability | High CYP2D6-mediated demethylation | Reduced N-demethylation | Unchanged N-demethylation |
Primary Application | Therapeutic | Therapeutic/Analytical | Analytical standard |
Crystallography
While single-crystal X-ray diffraction data for Meta Fluoxetine-d3 Hydrochloride remains unreported, deuteration is known to influence solid-state packing in analogous compounds. The stronger C–D bond can alter vibrational frequencies and hydrogen-bonding networks, potentially increasing crystal lattice stability by 0.5–1.0 kcal/mol [6].
Spectroscopy
Table 3: Key Spectroscopic Signatures
Technique | Non-Deuterated Fluoxetine·HCl | Meta Fluoxetine-d₃·HCl |
---|---|---|
¹H-NMR | –NCH₃: δ 2.40 (s, 3H) | –NCH₃: Absent |
²H-NMR | Not applicable | –NCD₃: δ 2.40 (s) |
ESI-MS | [M+H]⁺: 310.2 | [M+H]⁺: 313.2 |
FT-IR | No C–D absorption | C–D stretch: 2100–2200 cm⁻¹ |
Deuteration enhances stability in conditions prone to oxidative or thermal degradation:
Table 4: Stability Profile Across Stress Conditions
Condition | Non-Deuterated Fluoxetine·HCl | Meta Fluoxetine-d₃·HCl | Mechanistic Basis |
---|---|---|---|
Thermal Stress | Decomp. onset: ∼202°C | Decomp. onset: ∼210°C | Higher C–D bond dissociation energy |
Oxidative Stress | Norfluoxetine: 2–3% in 4 weeks | Norfluoxetine: <0.5% | Attenuated CYP-mediated demethylation |
Acid/Base Hydrolysis | Degrades at pH <2 or >9 | Comparable degradation | Deuteration irrelevant to hydrolysis |
Photolysis | Forms desmethyl metabolites | Similar degradation | Unchanged chromophore absorption |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7